molecular formula C9H15N3O5 B13726211 (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol

(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol

Cat. No.: B13726211
M. Wt: 245.23 g/mol
InChI Key: GYSFIJJRAZOESF-PULFBKJNSA-N
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Description

(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[45]decane-6,7-diol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the azido group, and the final functionalization to achieve the desired diol configuration. Common reagents used in these steps include azides, protecting groups, and various catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol undergoes several types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine, which can further participate in various coupling reactions.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones, while reduction of the azido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group allows for bioorthogonal labeling, enabling researchers to track and visualize biological processes.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be modified to create drugs with specific targets, such as antimicrobial or anticancer agents.

Industry

In industry, this compound can be used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The diol groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol: shares similarities with other spirocyclic compounds, such as spirooxiranes and spiroketals.

    Azido compounds: Similar to other azido compounds, it exhibits high reactivity and potential for bioorthogonal chemistry.

Uniqueness

What sets this compound apart is its combination of a spirocyclic core with both azido and diol functionalities. This unique structure allows for diverse chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

(5S,6R,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol

InChI

InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7-,9+/m1/s1

InChI Key

GYSFIJJRAZOESF-PULFBKJNSA-N

Isomeric SMILES

CC1(OC[C@]2(O1)[C@@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C

Origin of Product

United States

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